

1-Acetyl-4-benzoylpiperidine: A Key Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-4-benzoylpiperidine

Cat. No.: B014907

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

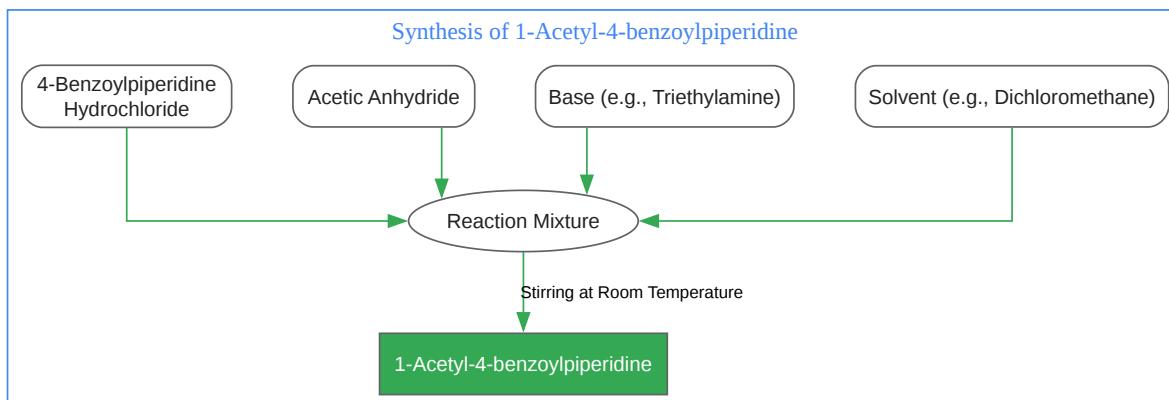
1-Acetyl-4-benzoylpiperidine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a piperidine ring, an N-acetyl group, and a benzoyl moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **1-acetyl-4-benzoylpiperidine**, with a focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols, tabulated analytical data, and graphical representations of synthetic pathways are presented to facilitate its use in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.^[1] The incorporation of a benzoyl group at the 4-position and an acetyl group on the piperidine nitrogen imparts specific physicochemical properties that can be leveraged for the design of targeted therapeutics. **1-Acetyl-4-benzoylpiperidine** serves as a key building block, allowing for further structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. Its utility is particularly pronounced in the synthesis of compounds targeting neurological disorders.

Physicochemical Properties

A summary of the key physicochemical properties of **1-acetyl-4-benzoylpiperidine** is provided in the table below.


Property	Value	Reference
CAS Number	25519-79-3	[2]
Molecular Formula	C ₁₄ H ₁₇ NO ₂	[2]
Molecular Weight	231.29 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	83-85 °C	
Solubility	Soluble in methanol, ethanol, and dichloromethane.	

Synthesis of 1-Acetyl-4-benzoylpiperidine

The most common and practical laboratory-scale synthesis of **1-acetyl-4-benzoylpiperidine** involves the N-acetylation of 4-benzoylpiperidine hydrochloride. This method is efficient and utilizes readily available starting materials.

Synthetic Pathway

The synthesis proceeds via a straightforward N-acetylation reaction as depicted in the following workflow.

Caption: Synthetic workflow for the N-acetylation of 4-benzoylpiperidine.

Experimental Protocol

Materials:

- 4-Benzoylpiperidine hydrochloride
- Acetic anhydride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

- Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
- Magnetic stirrer

Procedure:

- To a solution of 4-benzoylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at room temperature with stirring.
- Stir the mixture for 15-20 minutes to ensure the formation of the free base.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford **1-acetyl-4-benzoylpiperidine** as a white to off-white solid.

Analytical Data

The structural confirmation of **1-acetyl-4-benzoylpiperidine** is achieved through various spectroscopic techniques. The following tables summarize the expected analytical data.

¹H NMR Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.95 - 7.92	m	2H	Aromatic (ortho-H of benzoyl)
7.60 - 7.55	m	1H	Aromatic (para-H of benzoyl)
7.50 - 7.45	m	2H	Aromatic (meta-H of benzoyl)
4.75 - 4.65	m	1H	Piperidine (axial-H at C2/C6)
3.90 - 3.80	m	1H	Piperidine (equatorial-H at C2/C6)
3.40 - 3.30	m	1H	Piperidine (H at C4)
3.15 - 3.05	m	1H	Piperidine (axial-H at C2/C6)
2.65 - 2.55	m	1H	Piperidine (equatorial-H at C2/C6)
2.15	s	3H	Acetyl (CH_3)
2.00 - 1.80	m	4H	Piperidine (H at C3/C5)

Disclaimer: This is a predicted ^1H NMR spectrum. Experimental verification is recommended.

^{13}C NMR Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
200.5	Benzoyl C=O
169.0	Acetyl C=O
136.5	Aromatic (quaternary C of benzoyl)
133.0	Aromatic (para-C of benzoyl)
128.8	Aromatic (meta-C of benzoyl)
128.5	Aromatic (ortho-C of benzoyl)
46.0	Piperidine C2/C6
45.0	Piperidine C4
41.0	Piperidine C2/C6
28.5	Piperidine C3/C5
21.5	Acetyl CH ₃

Disclaimer: This is a predicted ¹³C NMR spectrum. Experimental verification is recommended.

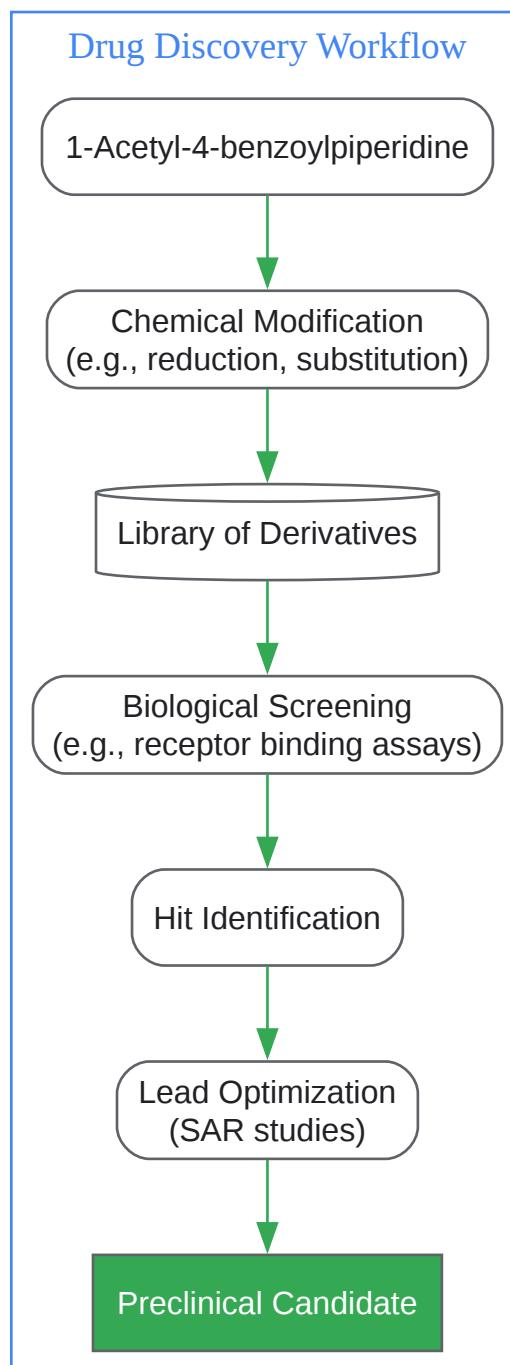
Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H stretch
2930, 2860	Medium	Aliphatic C-H stretch
1685	Strong	Benzoyl C=O stretch
1640	Strong	Amide C=O stretch (acetyl)
1600, 1450	Medium	Aromatic C=C stretch
1230	Strong	C-N stretch

Disclaimer: This is a predicted IR spectrum. Experimental verification is recommended.

Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
231	$[\text{M}]^+$ (Molecular ion)
188	$[\text{M} - \text{CH}_3\text{CO}]^+$
105	$[\text{C}_6\text{H}_5\text{CO}]^+$
77	$[\text{C}_6\text{H}_5]^+$


Disclaimer: This is a predicted mass spectrum. Experimental verification is recommended.

Applications in Organic Synthesis

1-Acetyl-4-benzoylpiperidine is a valuable precursor for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications. The ketone and the acetyl groups offer multiple points for chemical modification.

Precursor to Biologically Active Molecules

The benzoylpiperidine moiety is a recognized pharmacophore in many centrally acting agents. By modifying the benzoyl ring or the piperidine nucleus of **1-acetyl-4-benzoylpiperidine**, libraries of compounds can be generated for screening against various biological targets.

[Click to download full resolution via product page](#)

Caption: General drug discovery workflow utilizing **1-acetyl-4-benzoylpiperidine**.

Conclusion

1-Acetyl-4-benzoylpiperidine is a synthetically accessible and highly versatile intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has provided essential information on its synthesis, properties, and applications. The detailed experimental protocol and compiled analytical data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient utilization of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [1-Acetyl-4-benzoylpiperidine: A Key Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014907#1-acetyl-4-benzoylpiperidine-as-a-precursor-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com